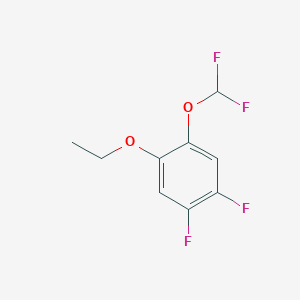
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is an organic compound with the molecular formula C9H8F4O2 and a molecular weight of 224.15 g/mol It is a fluorinated aromatic compound, which means it contains a benzene ring substituted with fluorine atoms and other functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution (S_NAr) reaction, where fluorine atoms are introduced using reagents like potassium fluoride (KF) or cesium fluoride (CsF) under specific conditions .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: Reduction can be used to remove or modify specific functional groups.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various fluorinated aromatic compounds, while oxidation and reduction reactions can introduce or modify functional groups on the benzene ring .
Scientific Research Applications
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology: The compound can be used in the development of fluorinated pharmaceuticals and agrochemicals, where fluorine atoms enhance the biological activity and metabolic stability of the molecules.
Medicine: Fluorinated compounds are often used in medicinal chemistry to improve the pharmacokinetic properties of drugs, such as their absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of 1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its target, leading to improved therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1,2-Difluoro-4,5-dimethoxybenzene: This compound has similar fluorine and methoxy substituents but lacks the ethoxy group.
1,4-Difluoro-2,5-dimethoxybenzene: Another fluorinated aromatic compound with different substitution patterns on the benzene ring.
Uniqueness
1,2-Difluoro-4-difluoromethoxy-5-ethoxybenzene is unique due to its specific combination of fluorine, methoxy, and ethoxy substituents. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C9H8F4O2 |
|---|---|
Molecular Weight |
224.15 g/mol |
IUPAC Name |
1-(difluoromethoxy)-2-ethoxy-4,5-difluorobenzene |
InChI |
InChI=1S/C9H8F4O2/c1-2-14-7-3-5(10)6(11)4-8(7)15-9(12)13/h3-4,9H,2H2,1H3 |
InChI Key |
CBLCNPVXUIJFBV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1OC(F)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















